
5,6,7-Trimethyl-1,8-naphthyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethyl-1,8-naphthyridin-3-amine: is a heterocyclic compound with the molecular formula C11H13N3 . It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound has a molecular weight of 187.24 g/mol and a density of 1.162 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trimethyl-1,8-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA duplexes containing abasic sites, affecting gene detection and expression . The compound’s binding affinity and selectivity are influenced by the presence of specific functional groups and the overall molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6,7-Trimethyl-1,8-naphthyridin-3-amine include other naphthyridine derivatives such as:
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 1,8-Naphthyridin-2-amine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl-methylamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at positions 5, 6, and 7 of the naphthyridine ring enhances its stability and reactivity compared to other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
5,6,7-trimethyl-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,12H2,1-3H3 |
InChI-Schlüssel |
QZYXEULOVYVJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N=CC(=C2)N)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


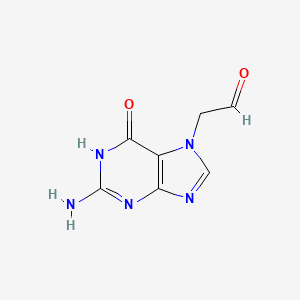

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
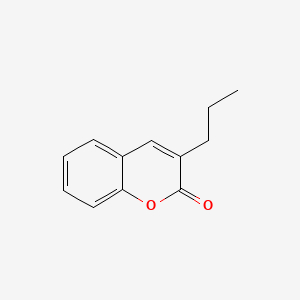
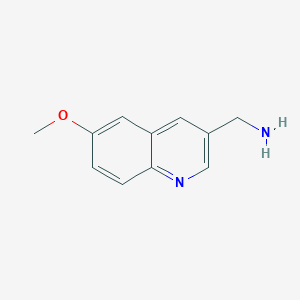

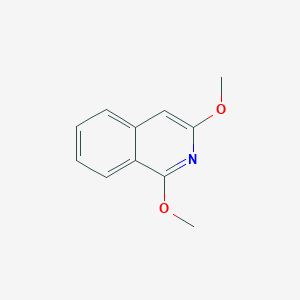
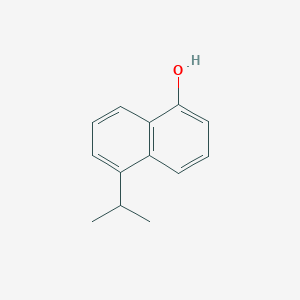




![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)
